molecular formula C9H10N4 B8662939 N4-methyl-4,6-Quinazolinediamine

N4-methyl-4,6-Quinazolinediamine

Cat. No.: B8662939
M. Wt: 174.20 g/mol
InChI Key: DSVJEZURJCYFFL-UHFFFAOYSA-N
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Description

N4-methyl-4,6-Quinazolinediamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-4,6-Quinazolinediamine typically involves the reaction of anthranilic acid with formamide under specific conditions. The process can be summarized as follows:

    Anthranilic Acid Reaction: Anthranilic acid is treated with formamide to form 2-aminobenzamide.

    Cyclization: The 2-aminobenzamide undergoes cyclization to form quinazoline-4,6-diamine.

    Methylation: The final step involves the methylation of the quinazoline-4,6-diamine to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts and solvents are often employed to optimize the reaction conditions and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

N4-methyl-4,6-Quinazolinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include quinazoline-4,6-dione derivatives, various amine derivatives, and substituted quinazoline compounds.

Scientific Research Applications

N4-methyl-4,6-Quinazolinediamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.

    Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer, antiviral, and antibacterial properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N4-methyl-4,6-Quinazolinediamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-4,6-diamine
  • N4-phenylquinazoline-4,6-diamine
  • N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine

Uniqueness

N4-methyl-4,6-Quinazolinediamine is unique due to its specific methylation at the N4 position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to other similar compounds.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-N-methylquinazoline-4,6-diamine

InChI

InChI=1S/C9H10N4/c1-11-9-7-4-6(10)2-3-8(7)12-5-13-9/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

DSVJEZURJCYFFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl-(6-nitro-quinazolin-4-yl)-amine (0.16 g; see Synthesis of Certain Nitroquinazoline Derivatives Structurally Related to some Chemotherapeutic Agents, Botros, S., et. al., Egyptian Journal of Pharmaceutical Sciences, 13(1), 11-21, (1972) for a description of preparing the nitro-quinazoline) and Pd/C (10 wt %, 0.032 g) in 10 ml of MeOH was placed under H2 from a balloon and stirred at RT for 3 h, filtered through a pad of Celite®. Removal of the solvents afforded the title compound as an off-white solid. MS (MH+)=175.3; Calc'd for C9H10N4—174.20.
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